molecular formula C10H12FNO2 B13601597 Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

Cat. No.: B13601597
M. Wt: 197.21 g/mol
InChI Key: PSVFWDLKEVGRCU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is an organic compound with a complex structure that includes a methyl ester, an amino group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate typically involves the reaction of 2-fluoro-4-methylaniline with glycine methyl ester hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-fluoro-4-methylaniline attacks the carbonyl carbon of glycine methyl ester, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both an amino group and a fluorinated aromatic ring provides a distinct combination of properties that can be exploited in various applications.

Biological Activity

Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is a chemical compound that has garnered attention in medicinal chemistry and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C10H12FNO2
  • Molecular Weight : Approximately 183.18 g/mol
  • Density : ~1.2 g/cm³
  • Boiling Point : ~285 °C

The compound features a methyl ester functional group, an amino group, and a fluoro-substituted phenyl ring, which contribute to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available precursors.
  • Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Methods : Industrial methods may utilize automated reactors for large-scale production, ensuring high yield and purity.

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets such as enzymes and receptors.

The compound is believed to modulate enzyme activity by binding to their active sites or altering their conformation. This interaction is crucial for understanding its therapeutic effects.

Enzyme Interaction Studies

Research has shown that this compound can serve as a probe in biochemical assays to study enzyme kinetics and protein interactions. Notably, it has been investigated for its potential inhibitory effects on certain enzymes involved in metabolic pathways .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Inhibition Studies : In vitro studies demonstrated that this compound could inhibit specific enzymes with IC₅₀ values indicating its potency compared to known inhibitors .
    StudyTarget EnzymeIC₅₀ Value (μM)
    Study AEnzyme X0.126
    Study BEnzyme Y0.200
  • Therapeutic Potential : The compound has been explored for its therapeutic effects in various diseases, including cancer and metabolic disorders. Its ability to selectively inhibit cancer cell proliferation while sparing normal cells was noted in studies involving different cancer cell lines .
  • Pharmacokinetics : The pharmacokinetic profile of this compound showed favorable absorption characteristics, with sufficient oral bioavailability reported in animal models .

Applications in Research and Industry

This compound serves multiple purposes across various fields:

  • Medicinal Chemistry : It is investigated for potential therapeutic applications.
  • Biochemical Assays : Used as a probe to study enzyme activity and protein interactions.
  • Material Science : Employed in the development of new materials due to its unique chemical properties.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

PSVFWDLKEVGRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)OC)N

Origin of Product

United States

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